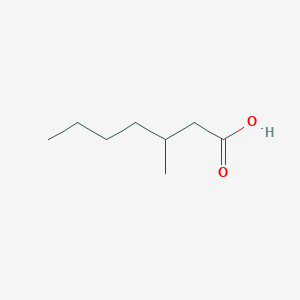

3-Methylheptanoic acid

Beschreibung

Significance of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids are vital lipids that perform a multitude of functions in living organisms. In bacteria, BCFAs are fundamental to membrane integrity, allowing for adaptation to diverse and often harsh environments. ontosight.aidellait.com The branching of the fatty acid chain affects how the lipids pack together, thereby influencing the fluidity and permeability of the cell membrane. dellait.com

In humans, BCFAs are obtained through diet, particularly from dairy and meat products, and are also synthesized by the gut microbiota. dellait.com They have been associated with a range of health benefits, including potential anti-inflammatory effects and contributions to immune function. ontosight.airesearchgate.net For instance, BCFAs are found in the vernix caseosa, the waxy coating on newborn infants, where they are thought to contribute to skin integrity. dellait.com Research also points to their involvement in metabolic regulation, with studies suggesting they can influence lipid metabolism and insulin (B600854) sensitivity. researchgate.netacs.org The diverse biological activities of BCFAs underscore their importance and drive continued research into their specific roles and mechanisms of action.

Overview of 3-Methylheptanoic Acid as a Focus for Academic Inquiry

This compound, a member of the branched-chain fatty acid family, is a colorless, oily liquid with the chemical formula C8H16O2. ontosight.ai Its structure consists of a seven-carbon heptanoic acid chain with a methyl group attached to the third carbon. This compound is of particular interest to the scientific community due to its involvement in metabolic processes and its utility in chemical synthesis. ontosight.aiaaronchem.com

Academically, research on this compound spans several disciplines. In biochemistry, studies often focus on its metabolic origins, particularly its connection to the breakdown of the essential amino acid leucine (B10760876). ontosight.ai In the field of organic chemistry, the synthesis of its various stereoisomers is a subject of investigation, driven by the need for pure compounds for research and industrial applications. researchgate.netwiley.com Furthermore, its characteristic odor has led to its use in the flavor and fragrance industries. ontosight.aiaaronchem.com The compound serves as a valuable case study for understanding the structure-function relationships of branched-chain fatty acids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16O2 ontosight.ainih.gov |

| Molecular Weight | 144.21 g/mol nih.govnih.gov |

| Appearance | Colorless, oily liquid ontosight.ai |

| Melting Point | ~18-20°C ontosight.ai |

| Boiling Point | ~230-232°C ontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents ontosight.ai |

| CAS Number | 53663-30-2 aaronchem.comnih.gov |

Historical Context and Current Research Trajectories

The investigation of branched-chain fatty acids has a history rooted in the early days of organic chemistry. The initial identification and characterization of fatty acids laid the groundwork for understanding more complex structures like this compound. The development of analytical methods such as gas chromatography and mass spectrometry in the 20th century was a significant leap forward, enabling the separation and identification of individual BCFAs from complex mixtures.

Early synthetic methods for this compound included the malonic ester synthesis and mixed electrolysis. orgsyn.org These classical approaches have been refined and supplemented by modern synthetic strategies that offer greater control over stereochemistry, a critical aspect for studying the biological activity of its enantiomers, (R)- and (S)-3-methylheptanoic acid. researchgate.netwiley.com For instance, methods utilizing chiral auxiliaries and asymmetric catalysis have been developed to produce enantiomerically pure forms of the acid. researchgate.net

The analytical toolkit for studying this compound has also expanded significantly. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are now routinely used for purification and structural elucidation. researchgate.net Online NMR spectroscopy, for example, allows for real-time monitoring of reactions involving methyl-branched acids, providing detailed mechanistic insights. researchgate.net These advanced methodologies are crucial for both fundamental research and for ensuring the quality of the compound for various applications.

From an environmental perspective, the presence and fate of this compound and other volatile fatty acids are being studied in various ecosystems. For example, they have been identified in wastewater treatment systems, where their concentrations can be indicative of microbial activity. wisdomlib.org Understanding the environmental distribution and degradation of such compounds is essential for assessing their ecological impact. Future research will likely continue to explore the intricate roles of this compound at the intersection of chemistry, biology, and environmental science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVESMWJFKVAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972894 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57403-74-4 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Enantiomeric Characterization of 3 Methylheptanoic Acid

Chirality and Stereoisomerism in 3-Methylheptanoic Acid

This compound is a chiral compound due to the presence of a stereocenter at the third carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, a butyl group, and a carboxymethyl group (-CH2COOH). wikipedia.org This chirality means that the molecule is non-superimposable on its mirror image, leading to the existence of two stereoisomers known as enantiomers. wikipedia.org These enantiomers are designated as (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. nih.govguidechem.com

The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. wikipedia.org A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive. wikipedia.org The specific spatial arrangement of the atoms, or absolute configuration, at the chiral center determines whether the molecule is the (R) or (S) enantiomer. nih.govguidechem.com

Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure forms of this compound is crucial for various applications, particularly in fields where stereochemistry plays a vital role. Several strategies have been developed to achieve this, broadly categorized into diastereoselective approaches, enzymatic resolutions, and the use of chiral auxiliaries.

Diastereoselective synthesis involves the use of a chiral starting material or reagent to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another. One documented approach involves the conjugate addition of organocopper reagents to chiral enoates. researchgate.net For instance, the 1,4-addition of a butylcopper reagent to an enoate derived from a chiral alcohol can create the desired stereocenter at the 3-position with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound. researchgate.net

Enzymatic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. researchgate.net Lipases and esterases are commonly employed for the kinetic resolution of racemic esters of this compound. researchgate.netmdpi.com In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. For example, a lipase (B570770) from Candida rugosa has been shown to be effective in the kinetic resolution of various 3-aryl alkanoic acids, a class of compounds structurally related to this compound. researchgate.net The success of this method depends on the enzyme's ability to differentiate between the two enantiomers, which is influenced by the steric and electronic properties of the substrate. researchgate.net

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries that have been applied to stereoselective alkylation reactions. In the context of this compound synthesis, a chiral oxazolidinone can be acylated with a propionyl group. Subsequent deprotonation and alkylation with a butyl halide, directed by the chiral auxiliary, would introduce the butyl group at the alpha-position with high stereocontrol. Hydrolysis of the resulting imide would then yield the desired enantiomer of this compound.

Advanced Analytical Methodologies for Enantiomeric Purity and Ratio Determination

Accurately determining the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound is essential to evaluate the success of an enantioselective synthesis. Chiral gas chromatography is a primary analytical technique for this purpose.

Chiral gas chromatography (GC) utilizes a capillary column with a chiral stationary phase (CSP) to separate enantiomers. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. gcms.cz

Cyclodextrin-based stationary phases are widely used for the chiral separation of various compounds, including carboxylic acids. researchgate.net These cyclic oligosaccharides have a chiral cavity, and their derivatives can be tailored to enhance enantioselectivity for specific analytes. researchgate.net For the analysis of this compound, a derivatized β-cyclodextrin stationary phase, such as permethylated β-cyclodextrin, can be effective. gcms.cz The enantiomers of the analyte, often after derivatization to a more volatile form like a methyl ester, interact differently with the chiral selectors of the stationary phase, resulting in their separation. The elution order of the enantiomers can be influenced by the specific stationary phase used. umb.edu

| Analytical Parameter | Chiral Gas Chromatography (GC) |

| Stationary Phase | Derivatized Cyclodextrins (e.g., permethylated β-cyclodextrin) |

| Principle of Separation | Differential interaction of enantiomers with the chiral stationary phase |

| Analyte Form | Typically derivatized to a volatile ester (e.g., methyl ester) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Outcome | Separation of (R) and (S) enantiomers, allowing for the determination of enantiomeric ratio and enantiomeric excess (ee) |

Nuclear Magnetic Resonance Spectroscopy for Elucidating Stereochemical Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the stereochemical configuration of chiral molecules like this compound. The direct NMR analysis of a racemic mixture of enantiomers does not typically allow for their differentiation because enantiomers are isochronous, meaning their corresponding nuclei resonate at the same frequency in a non-chiral environment. However, by introducing a chiral auxiliary, this degeneracy can be broken, leading to separate, distinguishable signals for each enantiomer.

Two primary NMR-based strategies are employed for this purpose:

Use of Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample containing the racemic this compound. The CSA forms transient, rapidly equilibrating diastereomeric solvates with both the (R)- and (S)-enantiomers. These diastereomeric complexes exist in different magnetic environments, resulting in separate signals (diastereotopic shifts) in the NMR spectrum, most commonly observed in ¹H or ¹³C NMR. The integration of these distinct signals allows for the determination of the enantiomeric excess (ee).

Use of Chiral Derivatizing Agents (CDAs): This approach involves the covalent reaction of the carboxylic acid group of (R)- and (S)-3-methylheptanoic acid with a chiral derivatizing agent, which is typically an enantiomerically pure alcohol or amine. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike the transient complexes formed with CSAs, these are stable molecules. As diastereomers have different physical properties, their corresponding nuclei are no longer isochronous and will exhibit distinct chemical shifts and coupling constants in the NMR spectrum, allowing for straightforward quantification. A thorough investigation into the mechanism of reactions involving similar compounds, such as 3-methylpentanoic acid, has been conducted using online NMR spectroscopy. nih.gov

The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals is crucial for accurate quantification. The selection of an appropriate chiral auxiliary is therefore critical to maximize this separation.

Table 1: Conceptual ¹H NMR Data for Diastereomers of this compound This table illustrates the expected outcome of using a chiral derivatizing agent. Actual chemical shifts would depend on the specific agent and solvent used.

| Proton | Diastereomer from (R)-enantiomer (ppm) | Diastereomer from (S)-enantiomer (ppm) | Chemical Shift Difference (Δδ in ppm) |

| C3-H | 2.35 | 2.38 | 0.03 |

| C3-CH₃ | 0.95 | 0.98 | 0.03 |

| C2-H₂ | 2.20 | 2.22 | 0.02 |

Mass Spectrometry Coupled with Chiral Derivatization Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a highly sensitive method for the enantiomeric characterization of chiral carboxylic acids. Since enantiomers have identical mass spectra, a separation or derivatization step is required prior to MS detection.

The most common strategy is chiral derivatization. In this method, the racemic mixture of this compound is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers can then be separated based on their different physicochemical properties using a standard, non-chiral chromatographic column.

Key steps in this process include:

Derivatization: The carboxyl group of this compound is reacted with a CDA. For carboxylic acids, common CDAs include chiral alcohols (to form esters) or chiral amines (to form amides). nih.gov The reaction must proceed to completion without causing racemization of the analyte.

Chromatographic Separation: The resulting diastereomeric derivatives are separated using GC or LC. For instance, a method for analyzing perfluorinated carboxylic acids (PFCAs) involved esterification followed by separation using gas chromatography-mass spectrometry. researchgate.net

Mass Spectrometric Detection: As the separated diastereomers elute from the column, they are ionized and detected by the mass spectrometer. MS provides high selectivity and sensitivity, allowing for the quantification of each diastereomer even in complex matrices. This enables the determination of the enantiomeric ratio.

Recent advancements have focused on developing new derivatization reagents that enhance detection sensitivity for LC-MS/MS analysis of biological organic acids. nih.gov The choice of derivatization reagent is critical and can be optimized for high selectivity and reaction efficiency. koreascience.kr

Table 2: Chiral Derivatization and Analysis Techniques for Carboxylic Acids

| Technique | Principle | Advantages | Common Derivatizing Agents |

| GC-MS | Analyte is derivatized to form volatile diastereomers, which are separated on a non-chiral GC column. | High resolution, well-established methods. | Chiral alcohols (e.g., (-)-Menthol), Chiral amines. |

| LC-MS/MS | Analyte is derivatized to form diastereomers that are separable by reverse-phase or normal-phase LC. | Applicable to less volatile compounds, high sensitivity with tandem MS. nih.gov | Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂). nih.gov |

Differential Biological Activities and Physiological Effects of this compound Enantiomers

Stereochemistry is a critical factor in the biological activity of molecules, as enantiomers can interact differently with chiral biological systems like enzymes and receptors. unimi.itnih.gov This can lead to significant variations in their physiological effects, with one enantiomer potentially being active while the other is inactive or even inhibitory.

While the principle of differential activity is well-established, specific research detailing the distinct biological activities and physiological effects of the (R)- and (S)-enantiomers of this compound is not extensively documented in the available literature. However, the importance of stereoisomerism can be illustrated by examining related compounds where such differences have been characterized.

For example, in the case of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle, the biological activity is highly dependent on the stereochemistry. nih.gov Field tests demonstrated that only the (3S,4S)-stereoisomer was attractive to the beetles, while the (3R,4S)- and (3R,4R)-isomers were found to be inhibitory. nih.govresearchgate.net This demonstrates how different stereoisomers of a single compound can elicit not just different, but opposing, biological responses. Similarly, studies on muscarinic receptor agonists have shown that stereoisomers with different configurations exhibit vastly different potencies and selectivities for receptor subtypes. nih.gov

Given these examples, it is highly probable that the (R)- and (S)-enantiomers of this compound also exhibit differential biological activities. Potential areas where such differences might manifest include fatty acid metabolism, sensory perception (as a volatile organic compound), and interactions with microbial systems. However, dedicated studies are required to elucidate these specific effects.

Table 3: Example of Differential Biological Activity in Stereoisomers of 4-Methyl-3-Heptanol

| Stereoisomer | Biological Effect on Scolytus amygdali | Reference |

| (3S,4S)-4-methyl-3-heptanol | Attractant (Aggregation Pheromone) | researchgate.net, nih.gov |

| (3R,4S)-4-methyl-3-heptanol | Inhibitory | researchgate.net, nih.gov |

| (3R,4R)-4-methyl-3-heptanol | Inhibitory | researchgate.net, nih.gov |

Environmental Presence and Stereochemical Profiling of Chiral Perfluorinated Analogs (e.g., Perfluoro-3-methyl-heptanoic acid)

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals recognized as persistent global pollutants. industrialchemicals.gov.au Linear perfluoroheptanoic acid (PFHpA), a seven-carbon analog of this compound, has been detected in various environmental compartments and biota, including in remote locations like Antarctica. industrialchemicals.gov.au

In addition to linear isomers, branched perfluoroalkyl acids (PFAAs) are also present in the environment. These branched isomers, which would include perfluoro-3-methyl-heptanoic acid, are often byproducts of manufacturing processes such as electrochemical fluorination. nih.gov Studies conducted near fluorochemical manufacturing facilities have revealed significant environmental contamination, with branched PFOA isomers (an eight-carbon analog) constituting a substantial fraction of the total PFAAs detected in river water, soil, and tap water. nih.gov

The presence of a chiral center, as in perfluoro-3-methyl-heptanoic acid, introduces the possibility of enantiomer-specific fate and transport in the environment. Despite having similar physicochemical properties, enantiomers can exhibit different behaviors in biological systems, potentially leading to enantioselective bioaccumulation, biodegradation, or transformation. researchgate.net This means that assessing the environmental risk of such chiral pollutants requires stereochemical profiling.

Analyzing the enantiomers of chiral PFAAs in environmental samples is challenging but essential for a complete risk assessment. researchgate.net Methods for such analysis are being developed, often involving chiral derivatization followed by gas chromatography-mass spectrometry, to separate and quantify the individual enantiomers. researchgate.net The stereochemical profile of a chiral pollutant can potentially be used as a tool for source tracking, as abiotic sources would likely release a racemic (1:1) mixture, whereas biotic processes might alter this ratio.

Table 4: Environmental Occurrence of Perfluoroalkyl Acids (PFAAs)

| Environmental Matrix | Finding | Implication | Reference |

| River Water | High concentrations of PFAAs, including branched isomers, found near manufacturing sites. | Indicates point source pollution from industrial activities. | nih.gov |

| Tap Water | PFOA concentrations in some areas exceeded U.S. EPA health advisories. | Potential human exposure route through drinking water. | nih.gov |

| Biota (e.g., Polar Bears, Seals) | Detection of PFHpA in marine mammals. | Shows potential for bioaccumulation in food webs. | industrialchemicals.gov.au |

| Remote Environments | PFHpA measured in Antarctica. | Demonstrates long-range environmental transport. | industrialchemicals.gov.au |

Biological Activities and Physiological Significance

Antimicrobial and Antibacterial Efficacy

Branched-chain fatty acids are integral components of the human skin microbiome and are implicated in the generation of body odor. The antimicrobial properties of fatty acids as a class are well-documented, with their mechanism of action often involving the disruption of bacterial cell membranes.

Inhibitory Effects Against Specific Bacterial Strains (e.g., Staphylococcus hominis, Corynebacterium xerosis, Staphylococcus aureus)

The skin's microbiome, particularly in the axillary region, includes bacterial species capable of metabolizing non-odorous precursor molecules into volatile compounds responsible for body odor. Key among these are species from the Staphylococcus and Corynebacterium genera. For instance, Staphylococcus hominis is known to be involved in the formation of the potent thioalcohol (S)-3-Methyl-3-Sulfanylhexan-1-ol, while Corynebacterium species are responsible for producing acidic malodor compounds like 3-hydroxy-3-methyl-hexanoic acid. nih.gov

While fatty acids in general are known to possess antibacterial activity, specific research detailing the direct inhibitory effects and minimum inhibitory concentrations (MIC) of 3-Methylheptanoic acid against Staphylococcus hominis, Corynebacterium xerosis, and Staphylococcus aureus is not extensively documented in publicly available literature. However, the broader class of fatty acids is recognized for its ability to prevent colonization by pathogenic bacteria on the skin. nih.gov The antibacterial action of fatty acids is a promising area for the development of next-generation antimicrobial agents, particularly against multidrug-resistant bacteria like certain strains of S. aureus. nih.gov

Investigative Applications in Deodorizing Agents and Antimicrobial Formulations

The link between axillary bacteria and the production of odorous branched-chain fatty acids is the foundational principle behind many deodorant technologies. Deodorants primarily function by using antimicrobial agents to inhibit the growth of the bacteria that generate malodor. nih.gov Research into body odor has identified several volatile C6-C11 acids, including unsaturated and branched-chain variants like (E)-3-methyl-2-hexenoic acid, as major contributors to underarm odor. google.com

Given this mechanism, compounds that can either inhibit the relevant bacteria or interfere with the enzymatic release of these volatile acids are of significant interest in deodorant and antimicrobial formulations. While this compound is structurally related to known odor components, its direct application or investigation as an active ingredient in commercial deodorizing agents is not widely reported. The focus has often been on mimicking precursor molecules to inhibit odor formation or using broad-spectrum antimicrobials like triclosan. nih.govgoogle.com

Influence on Cellular Regulatory Mechanisms and Signaling Pathways

Fatty acids are not merely structural components or energy sources; they are also active signaling molecules that can modulate a variety of cellular processes.

Modulation of Gene Expression and Cell Signaling Cascades

Specific studies detailing the direct modulation of gene expression and cell signaling cascades by this compound are limited. However, the broader category of short-chain fatty acids (SCFAs) is known to exert significant influence on cellular signaling, notably through the inhibition of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, SCFAs can alter the histone acetylation state, leading to changes in gene expression. This mechanism allows SCFAs to regulate inflammatory responses, for example by suppressing the production of inflammatory factors and modulating the function of immune cells like T-cells and macrophages. nih.govmdpi.com While this provides a potential model for how a branched-chain fatty acid might act, direct evidence for this compound engaging in similar pathways requires further investigation.

Roles in Plant Physiology and Growth Regulation (Focus on 2-Amino-3-Methylhexanoic Acid)

A structurally related compound, 2-Amino-3-Methylhexanoic Acid (AMHA), has been identified as a significant natural regulator of plant physiology. It functions as a plant elicitor, a substance that activates defense responses and enhances resilience against various stressors. nih.govmdpi.com

Originally synthesized decades ago, AMHA was later discovered to be a naturally occurring α-amino acid produced by several fungal species, including Magnaporthe oryzae and Alternaria spp. nih.gov Research has demonstrated its potent ability to induce resistance in a variety of plants against both biotic and abiotic stresses. nih.govnih.gov

Exogenous application of AMHA has been shown to:

Enhance Resistance to Temperature Stress : Pre-treatment with AMHA significantly increases both heat and cold resistance in plants such as wheat, tomato, bentgrass, and tea. nih.govresearchgate.net

Induce Resistance to Pathogens : AMHA is highly active against a range of plant diseases, including fungal (e.g., wheat powdery mildew), bacterial (e.g., Pseudomonas syringae in Arabidopsis), and viral infections. nih.gov

Promote Plant Growth : Beyond its protective effects, AMHA has a significant positive impact on plant growth and can increase crop yield, positioning it as a potential green and efficient biological plant growth regulator. google.com

The mechanism behind AMHA's effects involves stimulating the plant's innate defense systems, making it a promising candidate for development as a natural biopesticide to protect crops. nih.govmdpi.com

Data Tables

Table 1: Effects of 2-Amino-3-Methylhexanoic Acid (AMHA) on Plant Stress Resistance

nih.govresearchgate.netnih.govP. syringaenih.govCompound Index

Function as a Natural Plant Growth Regulator

While not a plant hormone in the traditional sense, this compound contributes to plant development and survival by acting as a component of the plant's defense system. Plant growth regulators are substances that can alter plant growth processes. flvc.org Some natural compounds, even those not classified as primary hormones, can influence a plant's ability to thrive, particularly under adverse conditions. mdpi.com By participating in protective mechanisms, this compound helps maintain the plant's integrity, allowing growth to proceed more efficiently, especially in the presence of environmental challenges. Its role is primarily associated with forming a protective cuticle and supporting resistance to pathogens. teahann.com

Induction of Plant Resistance to Abiotic Stressors (e.g., High Temperature) and Biotic Pathogens

This compound is involved in the defense mechanisms of plants, contributing to their resistance against pathogens. teahann.com This function is part of a broader strategy where plants use various chemical compounds to fend off biotic threats. The induction of resistance by natural compounds is a key aspect of plant survival. For instance, hexanoic acid, a related fatty acid, is known to be a potent natural priming agent that activates broad-spectrum defenses against a range of pathogens. frontiersin.org Similarly, derivatives like 2-Amino-3-methylhexanoic acid have demonstrated a strong capacity to enhance plant resistance against extreme temperature stress and various fungal, bacterial, and viral diseases. nih.govnih.govmdpi.com These compounds, often referred to as plant elicitors, activate the plant's innate immune system, preparing it to respond more quickly and effectively to attacks. nih.gov The protective role of this compound in the plant cuticle suggests it forms a physical and chemical barrier against invading organisms. teahann.com

Promotion of Antioxidant Enzyme Activities in Plant Tissues

A common consequence of both biotic and abiotic stress in plants is the increased production of reactive oxygen species (ROS), which can cause significant cellular damage. mdpi.com To counteract this oxidative stress, plants utilize a sophisticated antioxidant defense system composed of both non-enzymatic antioxidants and a suite of protective enzymes. nih.gov Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). mdpi.com The activity of these enzymes often increases in response to stress. researcher.life Research on natural elicitors has shown that priming agents can enhance a plant's antioxidant capacity. Hexanoic acid, for example, primes redox-related genes, leading to a protective antioxidant effect that is crucial for limiting infections. frontiersin.org The application of plant growth regulators can also increase the activity of antioxidant enzymes to mitigate the effects of environmental stress. mdpi.com Given that this compound is involved in the plant's defense response, it is plausible that its presence contributes to the activation of these antioxidant pathways, helping to protect plant tissues from oxidative damage during stress events.

Implications in Lipid Metabolism and Nutritional Science (References to Branched-Chain Medium-Chain Fatty Acids)

Absorption and Transport Mechanisms in Biological Systems

This compound is classified as a branched-chain medium-chain fatty acid (MCFA). nih.gov MCFAs, which typically have carbon chains ranging from 6 to 12 atoms, possess unique physical and metabolic properties that distinguish them from long-chain fatty acids (LCFAs). creative-proteomics.com One of the most significant differences lies in their absorption and transport. Unlike LCFAs, which require incorporation into chylomicrons to enter the lymphatic system after absorption, MCFAs are absorbed more directly and efficiently. nih.gov

Following digestion, MCFAs are transported from the intestine directly to the liver via the portal vein. creative-proteomics.com This process is more rapid and does not depend on bile salts for emulsification to the same extent as LCFAs. researchgate.net Because of their shorter chain length and greater water solubility, MCFAs can diffuse across the intestinal cell membrane without the need for carrier proteins. creative-proteomics.com This efficient absorption and transport make them a readily available energy source for the body. nih.gov

Potential Therapeutic Applications in Metabolic Disorders (e.g., Diabetes, Obesity)

The distinct metabolic fate of MCFAs has generated interest in their potential therapeutic applications for metabolic disorders. nih.gov A key metabolic feature of MCFAs is that they are preferentially oxidized in the liver for energy rather than being stored in adipose tissue. creative-proteomics.com This rapid metabolism can increase thermogenesis (energy expenditure) and fat oxidation, which has led to research on their role in managing obesity. Studies have suggested that dietary MCFAs can suppress fat deposition in both animal and human subjects.

Furthermore, MCFAs may offer benefits for managing conditions related to insulin (B600854) resistance. Several reports indicate that MCFAs can help preserve insulin sensitivity in animal models and in patients with type 2 diabetes. The rapid availability of MCFAs as an energy source, bypassing the typical pathways of fat storage, makes them a subject of ongoing research for various metabolic and neurological disorders. nih.gov Their ability to be metabolized efficiently provides a therapeutic advantage in preventative strategies against diabetes and for the management of metabolic syndrome. researchgate.net

Biomarker Discovery and Clinical Research Applications

Advanced Analytical Methodologies for Biomarker Identification and Validation

The identification and validation of 3-Methylheptanoic acid as a biomarker in clinical research are critically dependent on advanced analytical methodologies. These techniques provide the necessary sensitivity, specificity, and throughput to detect and quantify this branched-chain fatty acid in complex biological matrices. The choice of methodology is often dictated by the specific research question, the volatility of the compound, and the need for comprehensive metabolic context.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Comprehensive Metabolite Profiling

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a cornerstone technique in metabolomics for the analysis of a wide range of metabolites, including non-volatile organic acids like this compound. nih.govresearchgate.net This method combines the high-resolution separation capabilities of UPLC with the sensitive and specific detection of tandem mass spectrometry. UPLC systems utilize columns with smaller particle sizes (<2 µm), which provides sharper and narrower peaks, leading to improved resolution and sensitivity compared to conventional HPLC. waters.com For analysis, biological samples such as plasma or serum typically undergo a simple protein precipitation step, often with methanol (B129727), to extract metabolites. nih.gov

In the context of this compound, a UPLC-MS/MS method would be developed to ensure precise quantification and structural confirmation. The chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often containing a small percentage of formic acid to improve ionization. nih.gov

The mass spectrometer, usually a triple quadrupole or a high-resolution instrument like a QTOF (Quadrupole Time-of-Flight), is operated in a targeted fashion using Multiple Reaction Monitoring (MRM) for quantification. nih.govunimi.it This involves selecting the specific precursor ion of this compound and one or more of its characteristic product ions generated through collision-induced dissociation. This high selectivity minimizes interference from the complex biological matrix, allowing for accurate measurement even at low concentrations. researchgate.netbioanalysis-zone.com The development of such methods requires careful optimization of mass spectrometric parameters and validation to ensure accuracy, precision, and stability. nih.gov This approach enables the inclusion of this compound in larger metabolite panels, facilitating comprehensive profiling to understand its relationship with other metabolic pathways in various disease states. nih.govresearchgate.net

Table 1: Illustrative UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18, <2 µm particle size | Separation of this compound from other matrix components. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid | Organic component for elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for sharp peak shapes and efficient separation. |

| Gradient | Timed gradient from low to high %B | To elute compounds with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Forms deprotonated [M-H]⁻ ions, suitable for carboxylic acids. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | m/z 143.1 | Mass-to-charge ratio of deprotonated this compound. |

| Product Ion (Q3) | Specific fragment ion (e.g., m/z 99.1) | Characteristic fragment used for confirmation and quantification. |

Gas Chromatography-Mass Spectrometry for Volatile Organic Compound Analysis in Complex Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds (VOCs). nih.govmdpi.com Given that short- and medium-chain fatty acids, including this compound, possess some degree of volatility, GC-MS is a highly suitable method for their detection in various biological samples like blood, urine, or sweat. gcms.cznih.gov The identification of VOCs in body fluids is crucial in biomarker discovery, as they can reflect metabolic processes occurring within the body. gcms.cz

For GC-MS analysis, sample preparation often involves a pre-concentration step to isolate the volatile fraction from the non-volatile matrix. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique used for this purpose. nih.govnih.gov The sample is gently heated, and a fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs the volatile compounds. nih.gov The fiber is then transferred to the hot GC injector for desorption and analysis. nih.gov To improve the chromatographic properties and volatility of fatty acids, a derivatization step, such as esterification to form fatty acid methyl esters (FAMEs), is frequently employed. researchgate.netchromatographyonline.com

Once introduced into the GC, compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. copernicus.orgnih.gov Polyethylene glycol-based columns are often preferred for the analysis of organic acids due to their separation characteristics. gcms.cz The separated compounds then enter the mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra that serve as a chemical fingerprint for identification. researchgate.net The resulting mass spectrum of this compound can be compared to spectral libraries for confident identification. This methodology is robust and provides high sensitivity, with detection limits often in the parts-per-trillion (pptv) to parts-per-billion range. copernicus.org

Table 2: Typical GC-MS Parameters for Volatile Fatty Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Sample Preparation | ||

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | Extracts and concentrates volatile analytes from the sample matrix. |

| Derivatization | Optional (e.g., esterification to FAMEs) | Improves volatility and chromatographic peak shape. |

| Gas Chromatography | ||

| Column | Polyethylene glycol (e.g., WAX-type) capillary column | Provides good separation for polar volatile acids. |

| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization and desorption of analytes. |

| Oven Program | Temperature ramp (e.g., 60 °C to 240 °C) | Separates compounds based on their boiling points. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. nih.gov |

Application of Stable Isotope Labeling for Tracing Metabolic Flux and Interactions

Stable Isotope Labeling is a powerful strategy used in conjunction with mass spectrometry or NMR to trace the flow of atoms through metabolic pathways, a field known as Metabolic Flux Analysis (MFA). medchemexpress.comnih.gov This approach does not just provide a static snapshot of metabolite concentrations but offers dynamic insights into the rates of production and consumption, revealing the activity of metabolic networks. nih.gov For a compound like this compound, this technique can be used to identify its metabolic precursors and understand how its synthesis and degradation are altered in different physiological or pathological states.

The core principle involves introducing a substrate (tracer) enriched with a stable isotope, most commonly Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system (e.g., cell culture or a whole organism). nih.govresearchgate.net For instance, cells could be cultured with ¹³C-labeled glucose or a ¹³C-labeled fatty acid. nih.govnih.gov As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including this compound.

By using UPLC-MS/MS or GC-MS to analyze the mass distribution of this compound, researchers can detect an increase in its molecular weight corresponding to the number of ¹³C atoms incorporated. youtube.com For example, if this compound (C₈H₁₆O₂) is synthesized from a ¹³C-labeled precursor, its mass will shift from its unlabeled monoisotopic mass to M+1, M+2, M+3, etc., depending on how many labeled carbons are incorporated. Analyzing these mass isotopomer distributions allows for the quantitative determination of fluxes through specific biochemical reactions. nih.gov This information is invaluable for pinpointing the exact metabolic pathways responsible for the production of this compound and understanding its interactions with central carbon metabolism. researchgate.netnih.gov

Table 3: Hypothetical Stable Isotope Labeling Experiment to Trace this compound Metabolism

| Parameter | Description | Example |

|---|---|---|

| Tracer | A stable isotope-labeled molecule fed to the biological system. | Uniformly labeled [U-¹³C₆]-Glucose. |

| Biological System | The model used for the experiment. | Cancer cell line cultured in vitro. |

| Incubation Time | Duration of exposure to the labeled tracer. | Varies from minutes to hours, depending on the pathway turnover rate. youtube.com |

| Analytical Method | Technique used to measure isotopic enrichment. | UPLC-MS/MS or GC-MS. |

| Expected Outcome | Detection of ¹³C atoms in the carbon skeleton of this compound. | Observation of mass isotopologues (M+n) for this compound. |

| Interpretation | The pattern of ¹³C incorporation reveals the metabolic pathway from glucose to this compound. | An M+2 or M+3 signal could indicate its synthesis via specific intermediates of glycolysis or the TCA cycle. |

Advanced Synthetic and Derivatization Strategies for Research and Development

Design and Development of Novel Synthetic Pathways

The creation of efficient and controlled synthetic pathways is fundamental to producing 3-methylheptanoic acid and its analogs for detailed study. Key considerations in this area include the ability to control the three-dimensional arrangement of atoms (stereochemistry) and the feasibility of scaling up the synthesis for practical applications.

The biological activity of chiral molecules like this compound is often dependent on their specific enantiomeric form. Therefore, developing synthetic methods that produce a single, desired stereoisomer is of paramount importance. Several successful strategies have been employed to achieve high stereochemical control in the synthesis of this compound.

One effective approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to guide the formation of the desired stereocenter. For instance, α-phenylethylamine has been used to create diastereomeric amides of 2-methyloctanoic acid, which can be separated by recrystallization. Subsequent chemical transformations can then convert the separated diastereomer into the desired enantiomer of this compound with high enantiomeric excess (>97% ee). tandfonline.com Another strategy utilizes chiral auxiliaries derived from 10-sulfonamido-isoborneol, which facilitate highly face-selective conjugate additions to enoates, yielding β-substituted carboxylic acids in 94–98% enantiomeric excess after saponification. researchgate.net Similarly, chiral imides derived from γ-trityloxymethyl-γ-butyrolactam have been used as auxiliaries in copper-catalyzed Grignard additions to α,β-unsaturated carboxylic acid derivatives, producing β,β-disubstituted carboxylic acids with high enantiomeric excess. researchgate.net

Asymmetric catalysis offers a more efficient alternative by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. Rhodium-catalyzed asymmetric hydrogenation is a notable example, used in the synthesis of 3-arylbutanoic acids, a class of compounds structurally related to this compound. lookchem.com

Starting from readily available chiral natural products, or the "chiral pool," is another powerful strategy. For example, both (R)- and (S)-3-methylheptanoic acids have been synthesized starting from (R)-4-methyl-δ-valerolactone. researchgate.net This approach leverages the inherent chirality of the starting material to produce the target molecule in a specific stereoisomeric form. researchgate.net (S)-citronellol, another chiral starting material, has also been successfully used to synthesize 3(S)-methyl-heptanoic acid through functional group manipulation. researchgate.netlookchem.com

The table below summarizes various methods for the stereoselective synthesis of this compound, highlighting the diversity of approaches available to researchers.

| Method | Key Reagent/Auxiliary | Starting Material | Achieved Enantiomeric Excess (ee) | Reference |

| Diastereomer Resolution | α-Phenylethylamine | Octanoic Acid | >97% | tandfonline.com |

| Chiral Auxiliary | 10-Sulfonamido-isoborneol | Enoates | 94-98% | researchgate.net |

| Chiral Auxiliary | γ-Trityloxymethyl-γ-butyrolactam | α,β-Unsaturated Carboxylic Imides | High | researchgate.net |

| Chiral Pool Synthesis | (R)-4-methyl-δ-valerolactone | (R)-4-methyl-δ-valerolactone | 94% | |

| Chiral Pool Synthesis | (S)-Citronellol | (S)-Citronellol | Not specified | researchgate.netlookchem.com |

The transition of a synthetic route from a laboratory-scale preparation to a larger, industrial-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For this compound, which has applications in the pharmaceutical industry, scalability is a critical aspect. lookchem.comontosight.ai

One of the primary considerations is the availability and cost of starting materials . Routes that utilize inexpensive and readily available precursors are more amenable to large-scale synthesis. For example, a method starting from crotonic acid and sec-butyl alcohol has been described, which are common industrial chemicals. orgsyn.org

Reaction conditions must also be optimized for large-scale production. This includes using milder reaction temperatures and pressures, minimizing the use of hazardous reagents and solvents, and developing robust purification methods. For instance, some synthetic routes for related compounds have been improved to avoid highly toxic reagents like potassium cyanide and hazardous conditions like high-pressure carbonylation, making them more suitable for industrial application. google.com The use of catalysts that have high turnover numbers and are easily separated from the product is also crucial for cost-effective and environmentally friendly production. google.com

Furthermore, the environmental impact of the synthesis is an increasingly important factor. The development of "green" synthetic routes that minimize waste, use less toxic solvents, and are more energy-efficient is a key goal in modern process chemistry. researchgate.net

The table below outlines key considerations for scaling up the synthesis of this compound.

| Consideration | Importance for Scalability | Example Strategy | Reference |

| Starting Material Cost | Reduces overall production cost. | Use of common chemicals like crotonic acid and sec-butyl alcohol. | orgsyn.org |

| Reaction Conditions | Ensures safety and reduces engineering costs. | Avoiding high-pressure reactions and highly toxic reagents. | google.com |

| Overall Yield | Maximizes product output and cost-effectiveness. | Optimizing each synthetic step to maximize yield. | google.com |

| Purification Method | Enables efficient isolation of pure product. | Utilizing distillation or crystallization over chromatography. | orgsyn.orgorgsyn.org |

| Environmental Impact | Reduces waste and promotes sustainability. | Developing catalytic processes with high turnover and easy separation. | researchgate.netgoogle.com |

Synthesis of Bioactive Derivatives and Analogs for Functional Studies

To explore and enhance the biological activity of this compound, researchers synthesize a variety of derivatives and analogs. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Esterification of the carboxylic acid group of this compound is a common strategy to create prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This approach can be used to improve properties such as solubility, stability, and bioavailability.

The synthesis of esters of this compound can be achieved through various methods. A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com For instance, sec-butyl 3-methylheptanoate can be synthesized from this compound and sec-butyl alcohol. orgsyn.org

The choice of the alcohol component can be tailored to achieve specific prodrug properties. For example, esterification with a more polar alcohol could increase water solubility, while a more lipophilic alcohol might enhance absorption across cell membranes. The resulting ester bond is designed to be cleaved by esterase enzymes in the body, releasing the active this compound.

The formation of amides from the carboxylic acid group of this compound is another important derivatization strategy. Amide bonds are generally more stable to hydrolysis than ester bonds, which can lead to a longer duration of action in the body. hepatochem.com The synthesis of amides can significantly alter the biological activity and bioavailability of the parent compound. sphinxsai.comnih.govajchem-a.comresearchgate.net

Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with an amine. hepatochem.comnih.govfishersci.co.ukgrowingscience.com Common activating agents include thionyl chloride to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.comfishersci.co.uk The choice of the amine component allows for a wide range of structural diversity, enabling the fine-tuning of the physicochemical and biological properties of the resulting amide. sphinxsai.comnih.gov For example, coupling with different amines can modulate the lipophilicity and hydrogen bonding potential of the molecule, which can in turn affect its ability to cross biological membranes and interact with target proteins. nih.gov

The table below presents various coupling reagents used for amide synthesis, which are applicable to this compound.

| Coupling Reagent | Additive | Solvent | Key Features | Reference |

| Isobutyl chloroformate | Et3N | CH2Cl2 | Forms a mixed anhydride (B1165640) intermediate. | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | DMAP | CH2Cl2 | Common carbodiimide, forms a highly reactive O-acylisourea. | ajchem-a.comfishersci.co.uk |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | DMF, Acetonitrile | Water-soluble carbodiimide, useful for easier workup. | nih.govfishersci.co.uk |

| HATU | DIPEA | DMF | Highly efficient aminium-based coupling reagent. | growingscience.com |

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Targeted functional group transformations can be used to synthesize potential metabolites or to create analogs that are more or less susceptible to metabolic breakdown.

Oxidation reactions can be used to mimic metabolic pathways. For example, this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate. In the body, fatty acids like this compound undergo β-oxidation, leading to the production of acetyl-CoA. Synthesizing potential oxidized metabolites allows for their identification in biological samples and helps to elucidate the metabolic pathways of the parent compound.

Reduction of the carboxylic acid group of this compound can also provide valuable information. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org These alcohol derivatives can serve as reference compounds for potential reductive metabolic pathways or as building blocks for further derivatization. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org The intermediate aldehyde formed during the reduction of a carboxylic acid is typically not isolable as it is more reactive than the starting material. libretexts.org

By systematically modifying the structure of this compound through these transformations, researchers can gain insights into its metabolic stability and identify key sites of metabolism, which is essential for designing more effective and safer drug candidates.

Future Directions and Interdisciplinary Research Opportunities

Elucidation of Specific Molecular Targets and Receptor-Ligand Interactions

A critical frontier in 3-methylheptanoic acid research is the identification and characterization of its specific molecular targets. While it is known to be involved in leucine (B10760876) metabolism, the precise proteins, enzymes, and receptors it directly interacts with are largely uncharacterized. ontosight.ai Future investigations should focus on identifying these binding partners to understand the mechanisms through which this compound exerts its biological effects.

Advanced techniques in chemical biology and proteomics can be employed to uncover these interactions. For instance, the development of probes based on the this compound structure could facilitate the isolation and identification of its binding proteins within a cellular context. Computational modeling and bioinformatics can further predict potential receptor-ligand interactions, guiding experimental validation. researchgate.net Understanding these interactions at a molecular level is fundamental to deciphering its signaling pathways and physiological functions. The design of synthetic compounds with structural similarities to this compound could also aid in identifying and characterizing its receptors by exploiting differences in binding affinity and specificity. nih.gov

Comprehensive Metabolic Network Mapping and Flux Analysis in Health and Disease States

Mapping the complete metabolic network of this compound is essential for a holistic understanding of its role in cellular metabolism. While its origin from the breakdown of the branched-chain amino acid leucine is established, the downstream pathways and metabolic fate of this compound are not fully elucidated. ontosight.ainih.gov Metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions, will be instrumental in this endeavor. rsc.orgmedchemexpress.com

By using stable isotope tracers, such as 13C-labeled this compound, researchers can track its conversion into other metabolites and determine the flow through various metabolic pathways. medchemexpress.com This approach can reveal how the metabolism of this compound is altered in different physiological states, such as in metabolic disorders. nih.govresearchgate.net For example, investigating metabolic flux in conditions like methylmalonic acidemia and propionic acidemia, where related metabolic pathways are disrupted, could provide significant insights. nih.gov Such studies will be crucial for understanding its contribution to energy production and the biosynthesis of other molecules. ontosight.ai

Exploration of Therapeutic Potential and Drug Discovery Initiatives

The unique biological activities of this compound and other BCFAs suggest a potential for therapeutic applications. Research has indicated that BCFAs can influence cell membrane properties and may have roles in modulating immune responses and protecting against certain diseases. nih.govresearchgate.net For instance, some studies have pointed to the potential of BCFAs in inducing apoptosis in cancer cells. nih.gov

Future drug discovery initiatives could focus on designing and synthesizing analogs of this compound to enhance its beneficial effects or to target specific disease pathways. Its structure could serve as a scaffold for developing new drugs. The therapeutic potential of related odd-chain fatty acids, such as heptanoate (B1214049) (delivered as triheptanoin), has been explored for metabolic and neurodegenerative diseases, suggesting a promising avenue for similar research into this compound. researchgate.netnih.gov

Expanded Environmental and Ecological Investigations of Branched-Chain Fatty Acids

Branched-chain fatty acids, including this compound, are found in various environments and organisms, from bacteria to mammals. wikipedia.org They are known to be produced by microorganisms in the rumen of ruminant animals and are present in dairy products and beef. researchgate.netnih.gov However, a comprehensive understanding of their distribution, persistence, and ecological roles is still developing.

Future environmental studies should aim to quantify the levels of this compound and other BCFAs in different ecosystems and investigate their biotransformation and degradation pathways. This is particularly important for understanding the environmental fate of related fluorinated compounds, such as perfluoro-3-methylheptanoic acid, which have raised environmental concerns. Furthermore, exploring the role of BCFAs as trophic markers in food webs can provide valuable insights into ecosystem dynamics. frontiersin.org

Integration of Multi-Omics Technologies for Systems-Level Understanding

A systems-level understanding of this compound requires the integration of multiple "omics" technologies. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecule's influence on biological systems. nih.gov

For example, multi-omics studies can reveal how genetic variations influence this compound metabolism and how, in turn, different levels of this fatty acid affect gene expression, protein levels, and the entire metabolome. nih.govresearchgate.net This integrated approach has been successfully used to uncover metabolic dysregulation in related disorders and can be powerfully applied to elucidate the complex roles of this compound in both health and disease. nih.gov By combining these data-rich approaches, researchers can build predictive models of the biological networks in which this compound participates, paving the way for a new era of targeted research and potential interventions.

Q & A

Q. What are the standard synthetic routes for 3-methylheptanoic acid, and how do reaction conditions influence yield?

The most common synthesis involves the Grignard reagent addition to α,β-unsaturated esters. For example, sec-butyl crotonate reacts with a Grignard reagent (e.g., sec-butyl lithium) in anhydrous ether under ice-cold conditions. Subsequent hydrolysis with potassium hydroxide yields this compound. Key variables include temperature control (to prevent side reactions), stoichiometric ratios of reagents, and catalyst use (e.g., CuCl₂ to enhance regioselectivity). Optimized conditions report yields of ~60–70% .

Q. How can researchers verify the purity of synthesized this compound?

Standard methods include:

- Chromatography : GC-MS or HPLC with a polar column to separate impurities.

- Spectroscopy : NMR (¹H and ¹³C) to confirm molecular structure via characteristic peaks (e.g., carboxylic acid proton at δ 10–12 ppm).

- Titration : Acid-base titration to quantify carboxylic acid content. Ensure calibration with certified reference materials and replicate analyses to validate reproducibility .

Q. What safety precautions are critical when handling this compound in the lab?

- Avoid exposure to strong oxidizers/acids to prevent hazardous reactions.

- Use PPE (gloves, goggles) due to potential skin/eye irritation (data gaps exist; assume precautionary measures).

- Store in cool, dry conditions away from moisture to maintain stability .

Advanced Research Questions

Q. How can meta-analysis address contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from heterogeneity in experimental designs (e.g., cell lines, dosage). Use the following steps:

- Quantify heterogeneity : Calculate I² to determine the proportion of variability due to true differences vs. chance. For example, I² > 50% suggests significant heterogeneity .

- Subgroup analysis : Stratify studies by variables like pH (critical for carboxylic acid reactivity) or solvent polarity .

- Sensitivity testing : Exclude outliers and re-analyze using the Paule-Mandel estimator for robust between-study variance calculation .

Q. What experimental strategies optimize enantioselective synthesis of this compound for pharmacological studies?

- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce asymmetry during Grignard additions.

- Kinetic resolution : Employ enzymes (lipases) in hydrolysis steps to favor one enantiomer.

- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies achieved >90% ee using L-proline catalysis .

Q. How do pH and solvent systems affect the stability and reactivity of this compound in aqueous environments?

- pH-dependent ionization : At physiological pH (7.4), the carboxylic acid group deprotonates, altering solubility and interaction with biomolecules. Use Henderson-Hasselbalch calculations to predict speciation (pKa ≈ 4.8 for similar fatty acids) .

- Solvent effects : Hydrophobic solvents (e.g., hexane) stabilize the neutral form, while polar aprotic solvents (e.g., DMSO) enhance reactivity in nucleophilic acyl substitutions. Experimental protocols should specify solvent dielectric constants and buffer compositions .

Q. What statistical methods resolve conflicting data in structure-activity relationship (SAR) studies of this compound analogs?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) or steric effects (Taft constants) with bioactivity.

- Machine learning : Train models on datasets with standardized assay conditions (e.g., IC₅₀ values) to identify key molecular descriptors.

- Bayesian meta-analysis : Weight studies by sample size and quality to derive consensus SAR trends .

Methodological Guidelines

- Experimental Design : Document deviations from standard protocols (e.g., catalyst loading, reaction time) to enable reproducibility .

- Data Reporting : Include raw data, confidence intervals, and heterogeneity metrics (H, I²) in publications .

- Literature Justification : Justify research gaps using systematic reviews (PRISMA framework) to ensure comprehensive coverage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.